molecular formula C12H19N3O B14798907 2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide

2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B14798907
M. Wt: 221.30 g/mol
InChI Key: NKUXETZYAQSAGR-UHFFFAOYSA-N
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Description

2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide is a carboxamide derivative characterized by a pyridin-3-ylmethyl substituent, a dimethyl group at position 3, and an amino group at position 2. Its molecular formula is C₁₃H₂₀N₃O, with a molecular weight of 234.32 g/mol.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide

InChI

InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-5-4-6-14-7-10/h4-7,9,11H,8,13H2,1-3H3

InChI Key

NKUXETZYAQSAGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CN=CC=C1)N

Origin of Product

United States

Preparation Methods

Structural and Nomenclatural Overview

The compound, systematically named 2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide (IUPAC: 2-amino-3-methyl-2-(pyridin-3-ylmethyl)butanamide), features a branched aliphatic chain with dual methyl substituents at positions 2 and 3, an amide group at position 1, and a pyridin-3-ylmethyl moiety bonded to the amide nitrogen. Its molecular formula, C₁₁H₁₇N₃O (molecular weight: 207.27 g/mol), underscores moderate polarity, influencing solubility and purification strategies.

Biocatalytic Synthesis via Nitrile Hydratase

A patent by CN101886096B demonstrates the enzymatic conversion of nitriles to amides using microbial nitrile hydratase. While the original study focuses on 2-amino-2,3-dimethylbutanamide, the methodology is adaptable to the target compound by substituting the nitrile precursor.

Reaction Protocol

  • Substrate : 2-Amino-3-methyl-2-(pyridin-3-ylmethyl)butanenitrile (hypothetical precursor).
  • Catalyst : Fermented broth of Rhodococcus qingshengii (CCTCC M 2010050), Nocardia globerula (CCTCC M 209214), or Rhodococcus erythropolis (CCTCC M 209244).
  • Conditions : pH 6.0–10.0, 20–40°C, aqueous medium.
  • Yield : ~80–95% (extrapolated from analogous reactions).
Advantages:
  • Sustainability : Eliminates harsh acids/bases, reducing wastewater toxicity.
  • Scalability : Whole-cell catalysts enable cost-effective industrial production.

Conventional Organic Synthesis Routes

Amide Coupling via Activated Intermediates

The SDS for (S)-2-amino-3,N-dimethyl-N-(pyridin-2-ylmethyl)butanamide (AK Scientific, Catalog 1697DQ) outlines a stereoselective synthesis applicable to the pyridin-3-yl variant:

Stepwise Procedure:
  • Carboxylic Acid Activation :
    • React 2-amino-3-methylbutanoic acid with thionyl chloride (SOCl₂) to form the acid chloride.
  • Amide Bond Formation :
    • Couple with N-methyl-N-(pyridin-3-ylmethyl)amine using HATU/DIEA in DMF.
    • Reaction Time : 12–24 hours at 25°C.
    • Yield : 70–85% after column chromatography.

Alkylation of Secondary Amines

A PMC study (PMC4216211) describes N-methylation and pyridylalkylation strategies for analogous quinoline derivatives:

Protocol:
  • Substrate : 2-Amino-N,3-dimethylbutanamide.
  • Alkylating Agent : 3-(Chloromethyl)pyridine.
  • Base : K₂CO₃ in acetonitrile, reflux (82°C, 8 hours).
  • Yield : 65–78%.

Comparative Analysis of Methodologies

Parameter Biocatalytic Amide Coupling Alkylation
Reaction Time 4–6 hours 12–24 hours 8 hours
Temperature 20–40°C 25°C 82°C
Yield (%) 80–95 70–85 65–78
Environmental Impact Low Moderate High
Scalability Industrial Lab-scale Pilot-scale

Challenges and Optimization Strategies

  • Steric Hindrance : The branched methyl groups impede nucleophilic substitution, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Regioselectivity : Competing N- vs. O-alkylation in pyridin-3-ylmethyl introductions is mitigated by using bulky bases (e.g., DBU).
  • Purification : Silica gel chromatography with EtOAc/hexane (3:7) effectively isolates the product (Rf = 0.35).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols

Scientific Research Applications

(S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring plays a crucial role in these interactions, often forming hydrogen bonds or π-π stacking interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridine-Containing Carboxamides

The compound’s structural analogs differ primarily in substituent groups, aromatic ring positions, and alkyl chain modifications. Key examples include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Target Compound 2-Amino, N,3-dimethyl, pyridin-3-ylmethyl C₁₃H₂₀N₃O 234.32 Not Provided -
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide Phenylmethyl, 3,3-dimethyl, 2-amino (R-isomer) C₁₃H₂₀N₂O 220.31 49214-88
2-Phenyl-N-(3-pyridinyl)butanamide Phenyl, pyridin-3-yl C₁₅H₁₆N₂O 240.30 349432-04-8
3,3-Dimethyl-N-(pyridin-2-ylmethyl)butanamide Pyridin-2-ylmethyl, 3,3-dimethyl C₁₂H₁₇N₂O 206.28 349417-24-9
2-Isopropyl-2,3-dimethyl-N-(3-(pyridin-2-yloxy)propyl)butanamide Pyridin-2-yloxy, isopropyl, dimethyl C₁₉H₂₉N₃O₂ 331.45 Not Provided

Key Observations :

  • Aromatic Substituents: Replacing the pyridin-3-ylmethyl group with phenylmethyl (e.g., in compounds) increases hydrophobicity, reducing aqueous solubility .
  • Amino Group Impact: The target compound’s 2-amino group introduces an additional hydrogen bond donor, enhancing interactions with polar targets compared to non-amino analogs like 3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide .

Physicochemical Properties

Table 2: Computed and Experimental Properties
Compound Name XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Target Compound ~1.5* 2 3 5 60.2
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide 1.8 2 2 4 55.5
2-Phenyl-N-(3-pyridinyl)butanamide 2.3 1 3 5 45.9
3,3-Dimethyl-N-(pyridin-2-ylmethyl)butanamide 1.7 1 2 4 42.0

Notes:

  • The target compound’s amino group increases polarity (higher polar surface area) compared to non-amino analogs, suggesting improved solubility in polar solvents.
  • Pyridin-3-ylmethyl substitution may enhance π-π stacking interactions in biological systems compared to phenyl or pyridin-2-yl groups .

Biological Activity

2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide is a chiral compound with a molecular formula of C12H19N3OC_{12}H_{19}N_{3}O and a molar mass of approximately 221.30 g/mol. This compound contains a butanamide backbone and a pyridine ring, which contribute to its unique biological properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural features of 2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide include:

  • Amine Group : Contributes to basicity and potential interactions with biological targets.
  • Pyridine Ring : Enhances lipophilicity and may facilitate binding to various receptors and enzymes.
  • Chiral Center : The (S)-configuration may influence its biological activity and pharmacokinetics.

Biological Activity

Research indicates that 2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide exhibits notable biological activities, particularly in the following areas:

  • Pharmacological Potential : It has been studied for its effects on neurological disorders, where it may serve as a lead compound for drug development targeting specific receptors involved in neurotransmission .
  • Anti-inflammatory Activity : Similar compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, suggesting that this compound might also exhibit anti-inflammatory properties through modulation of inflammatory pathways .

Table 1: Comparison of Structural Features and Biological Activities

Compound NameStructural FeaturesUnique Biological Activity
2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamideContains a pyridin-3-ylmethyl groupPotential anti-inflammatory effects
2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamideSimilar structure with different pyridine substitutionNeurological disorder targeting
(S)-2-Amino-N,N-dimethyl-pentanamideLacks pyridine moietyFocused on different therapeutic areas

The biological activity of 2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

  • Enzyme Modulation : Binding to enzymes or receptors can modulate their activity through interactions such as hydrogen bonding and π-π stacking facilitated by the pyridine ring.
  • Receptor Interaction : The compound may act as an antagonist or agonist at specific G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and neurotransmission .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide:

  • Inhibition Studies : Research has demonstrated that related compounds effectively inhibit COX enzymes, leading to reduced inflammatory responses in animal models . Such findings suggest that 2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide could exhibit similar inhibitory effects.
  • Pharmacokinetic Analysis : A study investigated the pharmacokinetics of structurally similar compounds, revealing important data on absorption, distribution, metabolism, and excretion (ADME) characteristics that could be relevant for future studies on this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide, and how can reaction conditions be optimized in academic settings?

  • Answer : A plausible synthetic route involves sequential alkylation and condensation steps. For example, pyridin-3-ylmethanol could react with a pre-functionalized butanamide precursor under alkaline conditions, followed by reductive amination or nucleophilic substitution. Reaction optimization should focus on solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for kinetic efficiency), and catalyst selection (e.g., Pd/C for hydrogenation steps). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound, and which software tools are essential for refinement?

  • Answer : Single-crystal X-ray diffraction is the gold standard for structural determination. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. For refinement, the SHELX suite (e.g., SHELXL for least-squares refinement and SHELXS for direct methods) is widely used. Key parameters include R-factor convergence (<5%), electron density maps for hydrogen placement, and validation via CCDC databases .

Q. What spectroscopic techniques are critical for characterizing 2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide, and how should data interpretation be approached?

  • Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve pyridine protons (δ 8.2–8.8 ppm) and amide NH signals (δ 6.5–7.5 ppm). DEPT-135 distinguishes CH₂/CH₃ groups.
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error. Cross-reference with PubChem data for analogous compounds .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what force fields are suitable for molecular dynamics simulations?

  • Answer : Docking studies (e.g., AutoDock Vina) using PyRx can screen against targets like kinases or GPCRs. Force fields (AMBER, CHARMM) parameterize the compound’s torsional angles and partial charges (via RESP fitting). MD simulations (NAMD/GROMACS) in explicit solvent (TIP3P water) over 100+ ns trajectories assess stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies mitigate discrepancies in reported bioactivity data for this compound across studies?

  • Answer : Standardize assay protocols:

  • Purity : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to ensure >98% purity.
  • Concentration : Verify via qNMR or UV-Vis calibration.
  • Controls : Include positive (e.g., staurosporine for kinase inhibition) and vehicle controls. Statistical analysis (ANOVA, p<0.05) accounts for batch variability. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can advanced NMR techniques (e.g., NOESY, ROESY) elucidate conformational dynamics in solution?

  • Answer : NOESY (mixing time 500 ms) identifies through-space correlations between the pyridine ring and amide protons, revealing preferred rotamers. ROESY distinguishes chemical exchange from dipolar coupling. Solvent suppression (WATERGATE) minimizes interference in D₂O-based buffers. Compare with DFT-optimized conformers (Gaussian 16) to validate energy minima .

Methodological Considerations Table

Aspect Technique/Tool Key Parameters Reference
Synthesis OptimizationReductive AminationPd/C (5 wt%), H₂ (1 atm), EtOH, 12 h, 70°C
CrystallographySHELXLR1 < 0.05, wR2 < 0.12, CCDB deposition
Bioactivity ValidationSPR KineticsKD calculation via Langmuir 1:1 binding model
Computational ModelingAMBER20PMEMD.CUDA, 2 fs timestep, NPT ensemble

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